N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898461-11-5
VCID: VC4753631
InChI: InChI=1S/C22H33N3O4S/c1-16-10-11-17(2)20(15-16)30(28,29)25-14-6-5-9-19(25)12-13-23-21(26)22(27)24-18-7-3-4-8-18/h10-11,15,18-19H,3-9,12-14H2,1-2H3,(H,23,26)(H,24,27)
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3
Molecular Formula: C22H33N3O4S
Molecular Weight: 435.58

N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

CAS No.: 898461-11-5

Cat. No.: VC4753631

Molecular Formula: C22H33N3O4S

Molecular Weight: 435.58

* For research use only. Not for human or veterinary use.

N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide - 898461-11-5

Specification

CAS No. 898461-11-5
Molecular Formula C22H33N3O4S
Molecular Weight 435.58
IUPAC Name N'-cyclopentyl-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Standard InChI InChI=1S/C22H33N3O4S/c1-16-10-11-17(2)20(15-16)30(28,29)25-14-6-5-9-19(25)12-13-23-21(26)22(27)24-18-7-3-4-8-18/h10-11,15,18-19H,3-9,12-14H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key AYNXALIZEFZYKL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3

Introduction

N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound characterized by its unique structural features, including a cyclopentyl group, a piperidine derivative, and a sulfonamide moiety. This compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to a piperidine ring. It has significant potential in pharmaceutical applications, particularly in medicinal chemistry and pharmacology.

Synthesis and Reaction Conditions

The synthesis of N-cyclopentyl-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves several key steps, including the reaction of appropriate precursors under controlled conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for optimizing yield and purity.

Biological Activities and Potential Applications

This compound is associated with various biological activities, making it a subject of interest in medicinal chemistry. While specific biological targets or mechanisms of action are not detailed in available literature, its structural features suggest potential interactions with biological systems. Research into this compound could lead to significant advancements in pharmacology, particularly in areas where sulfonamide derivatives have shown efficacy.

Computational Analysis and Future Directions

The three-dimensional conformation of the compound can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets. This approach can provide insights into potential therapeutic applications and guide further structural optimization. Future studies should focus on quantitative data regarding binding affinities and biological activity to enhance understanding of its therapeutic potential.

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